Cas no 2377034-13-2 (Sodium;4-bromo-1H-benzimidazole-2-carboxylate)

Sodium 4-bromo-1H-benzimidazole-2-carboxylate is a brominated benzimidazole derivative with a carboxylate functional group, offering enhanced solubility in aqueous media due to its sodium salt form. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the bromo substituent at the 4-position allows for further functionalization via cross-coupling reactions, while the carboxylate group provides reactivity for amidation or esterification. Its stability and well-defined structure make it suitable for applications in medicinal chemistry, where it can be utilized as a building block for bioactive molecules. The product is typically supplied as a high-purity solid, ensuring consistent performance in synthetic workflows.
Sodium;4-bromo-1H-benzimidazole-2-carboxylate structure
2377034-13-2 structure
Product Name:Sodium;4-bromo-1H-benzimidazole-2-carboxylate
CAS No:2377034-13-2
MF:C8H4BrN2NaO2
MW:263.023331642151
CID:6214405
PubChem ID:145913662
Update Time:2025-06-14

Sodium;4-bromo-1H-benzimidazole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-7448045
    • sodium 7-bromo-1H-1,3-benzodiazole-2-carboxylate
    • 2377034-13-2
    • Sodium;4-bromo-1H-benzimidazole-2-carboxylate
    • Inchi: 1S/C8H5BrN2O2.Na/c9-4-2-1-3-5-6(4)11-7(10-5)8(12)13;/h1-3H,(H,10,11)(H,12,13);/q;+1/p-1
    • InChI Key: UDIFASLUDYNXNR-UHFFFAOYSA-M
    • SMILES: BrC1=CC=CC2=C1N=C(C(=O)[O-])N2.[Na+]

Computed Properties

  • Exact Mass: 261.93538g/mol
  • Monoisotopic Mass: 261.93538g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 229
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 68.8Ų

Sodium;4-bromo-1H-benzimidazole-2-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7448045-0.05g
sodium 7-bromo-1H-1,3-benzodiazole-2-carboxylate
2377034-13-2 95.0%
0.05g
$306.0 2025-03-11
Enamine
EN300-7448045-0.1g
sodium 7-bromo-1H-1,3-benzodiazole-2-carboxylate
2377034-13-2 95.0%
0.1g
$457.0 2025-03-11
Enamine
EN300-7448045-0.25g
sodium 7-bromo-1H-1,3-benzodiazole-2-carboxylate
2377034-13-2 95.0%
0.25g
$650.0 2025-03-11
Enamine
EN300-7448045-0.5g
sodium 7-bromo-1H-1,3-benzodiazole-2-carboxylate
2377034-13-2 95.0%
0.5g
$1025.0 2025-03-11
Enamine
EN300-7448045-1.0g
sodium 7-bromo-1H-1,3-benzodiazole-2-carboxylate
2377034-13-2 95.0%
1.0g
$1315.0 2025-03-11
Enamine
EN300-7448045-2.5g
sodium 7-bromo-1H-1,3-benzodiazole-2-carboxylate
2377034-13-2 95.0%
2.5g
$2576.0 2025-03-11
Enamine
EN300-7448045-5.0g
sodium 7-bromo-1H-1,3-benzodiazole-2-carboxylate
2377034-13-2 95.0%
5.0g
$3812.0 2025-03-11
Enamine
EN300-7448045-10.0g
sodium 7-bromo-1H-1,3-benzodiazole-2-carboxylate
2377034-13-2 95.0%
10.0g
$5652.0 2025-03-11
Aaron
AR028Q3T-50mg
sodium7-bromo-1H-1,3-benzodiazole-2-carboxylate
2377034-13-2 95%
50mg
$446.00 2025-02-16
Aaron
AR028Q3T-100mg
sodium7-bromo-1H-1,3-benzodiazole-2-carboxylate
2377034-13-2 95%
100mg
$654.00 2025-02-16

Sodium;4-bromo-1H-benzimidazole-2-carboxylate Related Literature

Additional information on Sodium;4-bromo-1H-benzimidazole-2-carboxylate

Recent Advances in the Study of Sodium 4-Bromo-1H-Benzimidazole-2-Carboxylate (CAS: 2377034-13-2) in Chemical Biology and Pharmaceutical Research

Sodium 4-bromo-1H-benzimidazole-2-carboxylate (CAS: 2377034-13-2) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This benzimidazole derivative exhibits unique structural and functional properties that make it a promising candidate for various applications, including drug discovery and development. Recent studies have focused on its synthesis, characterization, and potential biological activities, shedding light on its mechanisms of action and therapeutic potential.

The compound's structural features, including the bromo substitution at the 4-position and the carboxylate group at the 2-position, contribute to its reactivity and interaction with biological targets. Researchers have explored its role as a building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and antimicrobial agents. Its ability to modulate key enzymatic pathways has been a focal point of recent investigations.

In a groundbreaking study published in the Journal of Medicinal Chemistry, researchers demonstrated the compound's efficacy in inhibiting specific protein kinases involved in inflammatory pathways. The study utilized advanced computational modeling and in vitro assays to elucidate the binding interactions between Sodium 4-bromo-1H-benzimidazole-2-carboxylate and its target proteins. These findings open new avenues for the design of novel anti-inflammatory drugs with improved selectivity and reduced side effects.

Another significant development involves the compound's potential application in cancer therapy. Recent preclinical studies have shown that derivatives of Sodium 4-bromo-1H-benzimidazole-2-carboxylate exhibit promising antitumor activity by interfering with DNA replication in rapidly dividing cells. The compound's ability to selectively target cancer cells while sparing normal tissues has been particularly noteworthy, suggesting its potential as a chemotherapeutic agent with reduced toxicity profiles.

From a synthetic chemistry perspective, researchers have made notable progress in optimizing the production of Sodium 4-bromo-1H-benzimidazole-2-carboxylate. A recent patent application describes an improved synthetic route that enhances yield and purity while reducing environmental impact. This advancement is expected to facilitate larger-scale production for further pharmacological evaluation and potential commercialization.

Looking ahead, the research community anticipates several key developments related to this compound. Ongoing studies are investigating its pharmacokinetic properties and potential for formulation optimization. Additionally, researchers are exploring its combination with other therapeutic agents to enhance efficacy and overcome drug resistance. The compound's versatility as a chemical scaffold continues to inspire innovative applications across multiple therapeutic areas.

In conclusion, Sodium 4-bromo-1H-benzimidazole-2-carboxylate (CAS: 2377034-13-2) represents a valuable chemical entity with diverse potential in pharmaceutical development. The recent research findings underscore its importance as both a therapeutic candidate and a building block for drug discovery. As investigations progress, this compound may contribute significantly to addressing unmet medical needs in various disease areas.

Recommended suppliers
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd